Welcome to the BenchChem Online Store!
molecular formula C19H23NO3 B8705913 4-(2-(4-(Benzyloxy)phenoxy)ethyl)morpholine

4-(2-(4-(Benzyloxy)phenoxy)ethyl)morpholine

Cat. No. B8705913
M. Wt: 313.4 g/mol
InChI Key: LYQCJYITOVQTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232273B2

Procedure details

Compound 88B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 88A: 1H NMR (DMSO-d6): δ 8.84 (s, 1H), 6.72-6.75 (m, 2H), 6.64-6.67 (m, 2H), 3.96 (d, J=5.83 Hz, 2H), 3.55-3.58 (m 4H), 2.63 (d, J=5.83 Hz, 2H), 2.42-2.46 (m, 4H). ESI (+)/MS: 224 (M+H)+.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.C([O:30][C:31]1[CH:45]=[CH:44][C:34]([O:35][CH2:36][CH2:37][N:38]2[CH2:43][CH2:42][O:41][CH2:40][CH2:39]2)=[CH:33][CH:32]=1)C1C=CC=CC=1>>[O:41]1[CH2:40][CH2:39][N:38]([CH2:37][CH2:36][O:35][C:34]2[CH:44]=[CH:45][C:31]([OH:30])=[CH:32][CH:33]=2)[CH2:43][CH2:42]1

Inputs

Step One
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCCN2CCOCC2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCOC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.